
3-(2,4-Dinitroanilino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dinitroanilino)phenol is an organic compound with the molecular formula C12H9N3O5 and a molecular weight of 275.223 g/mol . . This compound is characterized by the presence of nitro groups and an anilino group attached to a phenol ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(2,4-Dinitroanilino)phenol can be synthesized through the condensation of 4-aminophenol with 1-chloro-2,4-dinitrobenzene . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dinitroanilino)phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of dinitrophenol derivatives.
Reduction: Formation of 3-(2,4-diaminoanilino)phenol.
Substitution: Formation of alkylated or acylated phenol derivatives.
Aplicaciones Científicas De Investigación
3-(2,4-Dinitroanilino)phenol is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dinitroanilino)phenol involves its interaction with cellular components. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular structures . Additionally, the compound can bind to proteins and enzymes, altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(2,4-Dinitroanilino)phenol is unique due to its specific arrangement of nitro and anilino groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in dyeing and scientific research .
Propiedades
Número CAS |
62276-01-1 |
|---|---|
Fórmula molecular |
C12H9N3O5 |
Peso molecular |
275.22 g/mol |
Nombre IUPAC |
3-(2,4-dinitroanilino)phenol |
InChI |
InChI=1S/C12H9N3O5/c16-10-3-1-2-8(6-10)13-11-5-4-9(14(17)18)7-12(11)15(19)20/h1-7,13,16H |
Clave InChI |
CPLOONONGQPDEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


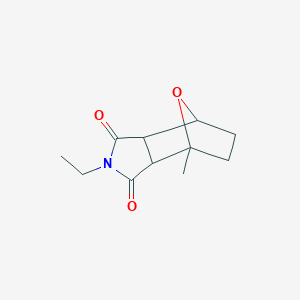




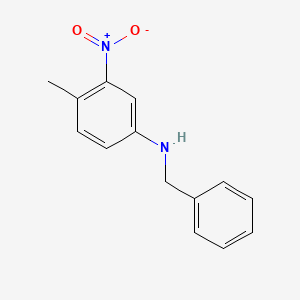
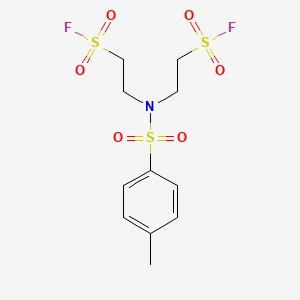
![2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11955082.png)
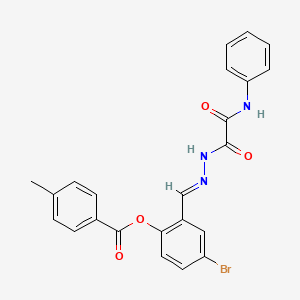

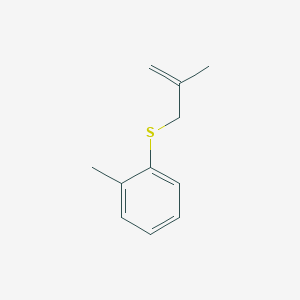
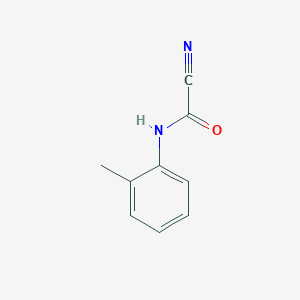

![Benzene, [(cyclohexylthio)methyl]-](/img/structure/B11955132.png)
